Product packaging for Isopropyl diphenyl phosphate(Cat. No.:CAS No. 60763-39-5)

Isopropyl diphenyl phosphate

Cat. No.: B057535
CAS No.: 60763-39-5
M. Wt: 292.27 g/mol
InChI Key: YDICVVYPXSZSFA-UHFFFAOYSA-N
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Description

Isopropyl diphenyl phosphate is an organophosphate compound of significant interest in materials science and polymer research, primarily valued for its dual functional roles as a flame retardant and a plasticizer. Its mechanism of action is characterized by the phosphate ester component, which can act in the condensed phase during polymer combustion. It facilitates the formation of a protective char layer, thereby limiting the supply of oxygen and flammable volatiles to the flame front, while also potentially exhibiting gas-phase radical quenching activity. As a plasticizer, it effectively reduces the glass transition temperature and improves the flexibility and processability of various polymers, notably PVC and engineering plastics. Researchers utilize this compound to develop and optimize flame-retardant polymeric materials for applications in wire and cable insulation, electronic components, and construction materials, where stringent fire safety standards must be met. Its specific isopropyl and phenyl substituents balance compatibility, efficiency, and thermal stability, making it a critical subject for studies on the structure-property relationships of additive molecules in polymer matrices. This high-purity reagent is essential for investigative work in formulating safer, more durable, and high-performance synthetic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17O4P B057535 Isopropyl diphenyl phosphate CAS No. 60763-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60763-39-5

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

diphenyl propan-2-yl phosphate

InChI

InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

YDICVVYPXSZSFA-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Other CAS No.

60763-39-5

Synonyms

Diphenyl Isopropyl Phosphate;  1-Methylethyl Diphenyl Ester Phosphoric Acid; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Isopropyl Diphenyl Phosphate

Advanced Synthetic Routes and Reaction Mechanisms

The synthesis of isopropyl diphenyl phosphate (B84403) (IPDPP) is typically achieved through a multi-step process that allows for controlled introduction of the isopropyl and phenyl groups to the phosphate core. The most common industrial route involves two primary stages: the alkylation of phenol (B47542) followed by phosphorylation. google.com

Two-Step Synthesis: Alkylation and Phosphorylation

The initial step is the Friedel-Crafts alkylation of phenol with propylene (B89431) gas. google.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where a protonated propylene (isopropyl carbocation) acts as the electrophile, attacking the electron-rich phenol ring. A critical parameter in this stage is the molar ratio of propylene to phenol (C₃/φ). To favor the production of monoisopropylphenol and minimize the formation of less desirable di- and tri-isopropylphenols, the reaction is conducted with a C₃/φ ratio below 0.25, and preferably in the range of 0.05 to 0.20. google.com As the reaction progresses, the concentration of phenol decreases, increasing the likelihood of further alkylating the monoisopropylphenol product, leading to poly-substituted phenols. google.com

The resulting mixture of isopropylphenols and unreacted phenol is then phosphorylated. This is typically achieved by reacting the alkylated phenol mixture with phosphorus oxychloride (POCl₃). google.comgoogle.com The hydroxyl groups of the phenol and isopropylphenol displace the chlorine atoms on the POCl₃ molecule, forming the triaryl phosphate ester and releasing hydrogen chloride (HCl) as a byproduct.

Direct Synthesis Methods

An alternative, more direct route involves the reaction of pre-synthesized isopropylphenol (such as 4-isopropylphenol) with phosphorus oxychloride in the presence of phenol. This method offers greater control over the final product's isomeric composition but may be less economical for large-scale production due to the cost of the purified isopropylphenol starting material.

Advanced approaches, such as multi-step sequential flow synthesis, have been demonstrated for producing the key intermediate, isopropyl phenol. researchgate.net This technique can involve a series of reactions like nitration, reduction, diazotization, and hydrolysis, offering precise control over reaction conditions and potentially improving safety and efficiency. researchgate.net

Table 1: Overview of Synthetic Routes for Isopropyl Diphenyl Phosphate

Synthetic Route Key Reactants Primary Steps Key Features Reference(s)

| Industrial Two-Step | Phenol, Propylene, POCl₃ | 1. Alkylation 2. Phosphorylation | Control of C₃/φ ratio is crucial to minimize poly-alkylation. | google.com | | Direct Esterification | Isopropylphenol, Phenol, POCl₃ | 1. Single-step phosphorylation | Uses pre-formed isopropylphenol, offering better isomeric control. | | | Flow Synthesis (Intermediate) | Cumene, Nitric Acid, etc. | Multi-step synthesis of isopropyl phenol precursor. | Advanced method for producing the key intermediate with high control. | researchgate.net |

Catalytic Approaches in this compound Synthesis

Catalysts play a crucial role in facilitating both the alkylation and phosphorylation stages of IPDPP synthesis, enhancing reaction rates and influencing product selectivity.

In the initial alkylation of phenol with propylene, Brønsted acids or Friedel-Crafts catalysts are employed. Para-toluene sulfonic acid is a commonly used catalyst for the liquid-phase alkylation, typically at concentrations ranging from 0.5% to 10% by weight of phenol and at temperatures between 30°C and 180°C. google.com

For the subsequent esterification (phosphorylation) step, various catalysts can be utilized. One patented method describes the use of a calcium-magnesium catalyst during the reaction of alkylphenol with phosphorus oxychloride. google.com This process involves heating the mixture to drive the esterification and removing the HCl byproduct under reduced pressure. google.com Another catalytic approach relevant to the synthesis of similar aryl phosphates is transesterification. For example, bisphenol AP bis(diphenyl phosphate) can be synthesized through the sodium-phenolate-catalyzed transesterification of triphenyl phosphate with bisphenol AP. mdpi.com

Table 2: Catalysts in this compound and Related Syntheses

Catalyst Reaction Step Function Reference(s)
p-Toluene Sulfonic Acid Alkylation of phenol with propylene Acts as a Brønsted acid to catalyze electrophilic aromatic substitution. google.com
Calcium-Magnesium Catalyst Esterification (Phosphorylation) Facilitates the reaction between alkylphenol and POCl₃. google.com
Sodium Phenolate Transesterification (Analog Synthesis) Catalyzes the exchange of phenolic groups on a phosphate ester. mdpi.com

Structural Elucidation of Synthetic Intermediates

The synthesis of this compound inherently produces a mixture of isomers and intermediates whose identification is critical for process control and understanding the final product's properties. The primary intermediates are the ortho-, meta-, and para-isomers of monoisopropylphenol. industrialchemicals.gov.aunih.gov However, side reactions can lead to the formation of poly-substituted phenols, such as 2,6-diisopropylphenol. google.com

The presence of these intermediates, particularly sterically hindered ones like 2,6-diisopropylphenol, can impede the phosphorylation reaction and may affect the properties of the final product. google.com Therefore, their structural elucidation and quantification are essential.

A range of analytical techniques are employed for this purpose. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying the volatile phenolic intermediates and the various isomers of the final phosphate ester product. nih.gov For non-volatile components or for detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and elemental analysis are standard methods. mdpi.comchemicalbook.com The hydrolysis of the final product can also be studied to yield diphenyl phosphate and the corresponding isopropylphenol, which can then be analyzed. epa.gov

Table 3: Synthetic Intermediates and Elucidation Methods

Intermediate/Byproduct Significance Common Elucidation Technique(s) Reference(s)
Monoisopropylphenol Isomers (o-, m-, p-) Key precursors for phosphorylation. GC-MS, NMR industrialchemicals.gov.aunih.gov
Polyisopropylphenols (e.g., 2,6-diisopropylphenol) Undesired byproducts that hinder phosphorylation. GC-MS google.com
Diphenyl Phosphate Hydrolysis product/metabolite. HPLC, GC-MS after derivatization epa.govindustrialchemicals.gov.au
Isomeric Phosphate Esters (e.g., 2-IPPDPP) Components of the final technical mixture. GC-MS, NMR nih.gov

Innovative Derivatization and Analog Development Strategies

The basic structure of this compound serves as a scaffold for the development of various analogs and derivatives, either for analytical purposes or to create new molecules with tailored properties.

Analog Development

Commercial isopropylated triaryl phosphate flame retardants are often complex mixtures containing not only isomers like 2-, 3-, and 4-isopropylphenyl diphenyl phosphate (IPPDPP) but also more highly substituted analogs. nih.gov These can include bis(isopropylphenyl) phenyl phosphates and tris(isopropylphenyl) phosphates. nih.gov The synthesis and characterization of these individual isomers and analogs are crucial for toxicological studies and for understanding their behavior in commercial products. nih.govacs.org

For analytical applications, isotopically labeled analogs have been developed. For instance, deuterated versions such as this compound-d10 are synthesized for use as internal standards in quantitative analysis, allowing for more accurate measurements in complex matrices like environmental or biological samples. medchemexpress.com

Derivatization Strategies

Chemical derivatization is a key strategy for enhancing the analytical detection of phosphate esters and their metabolites. The phosphorylation of phenols itself can be considered a derivatization technique to make them suitable for gas-liquid chromatography (GLC) analysis. epa.gov

More advanced strategies have been developed for profiling phosphate metabolites. A novel approach involves derivatization with 3-aminomethyl pyridine (B92270) (AMPy) coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS). nih.gov This method improves the stability of otherwise easily hydrolyzed phosphate metabolites and significantly enhances their detection sensitivity, allowing for comprehensive profiling of phosphate-containing compounds in biological systems. nih.gov

Furthermore, classical organic reactions can be applied to transform the phosphate group. The Atherton–Todd reaction, for example, provides a method to convert phenols into phosphate esters. beilstein-journals.org This transformation can serve as an activation step, as the resulting aryl phosphate group can participate in subsequent reactions like cross-coupling or reduction, opening pathways to a wider range of derivatives. beilstein-journals.org

Table 4: Derivatization and Analog Development Strategies

Strategy Description Application Reference(s)
Isomer & Analog Synthesis Creation of specific isomers (e.g., 2-IPPDPP) and more substituted analogs (e.g., bis(isopropylphenyl) phosphates). Research on properties and toxicology of individual components of commercial mixtures. nih.govacs.org
Isotopic Labeling Synthesis of deuterated versions (e.g., IPDPP-d10). Use as internal standards for quantitative analytical chemistry. medchemexpress.com
Analytical Derivatization (AMPy) Reaction of phosphate groups with 3-aminomethyl pyridine. Increases stability and detection sensitivity for HILIC-MS/MS analysis of phosphate metabolites. nih.gov
Synthetic Transformation (Atherton-Todd) Conversion of phenols to phosphate esters. Activates the hydroxyl group for further chemical transformations like reduction or cross-coupling. beilstein-journals.org

Molecular Structure and Advanced Spectroscopic Characterization of Isopropyl Diphenyl Phosphate

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive structural elucidation of isopropyl diphenyl phosphate (B84403) and its isomers relies on a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing organophosphorus compounds.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. For isopropyl diphenyl phosphate, specific signals would correspond to the protons of the isopropyl group (both the methyl and the methine protons) and the aromatic protons on the phenyl and isopropylphenyl rings. The chemical shifts and splitting patterns of the aromatic protons can help distinguish between the ortho, meta, and para isomers.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Distinct signals for the isopropyl group carbons and the various aromatic carbons can be observed. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern on the ring, aiding in isomer identification. nih.gov

³¹P NMR: Phosphorus-31 NMR is highly specific for the phosphorus atom and is a key technique for the analysis of organophosphate esters. mdpi.com It typically shows a single resonance for each phosphorus-containing compound in a mixture, allowing for the identification and quantification of different phosphate esters. oxinst.com The chemical shift of the ³¹P nucleus is sensitive to the electronic environment created by the attached aryl and alkyl groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to:

P=O stretching: A strong absorption band is typically observed in the region of 1290-1300 cm⁻¹, which is characteristic of the phosphoryl group.

P-O-C (aryl) stretching: These vibrations are usually found in the 950-1010 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring carbon-carbon stretching vibrations are observed in the 1450-1600 cm⁻¹ range. researchgate.net

Detailed analysis of the "fingerprint region" (below 1500 cm⁻¹) can help to distinguish between different isomers, although the complexity of the spectra can make definitive assignments challenging. msu.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and for the fragmentation analysis of this compound. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are used for the separation and identification of the compound and its isomers in complex mixtures. publisso.deflemingcollege.ca The fragmentation patterns observed in the mass spectrum provide structural information. For example, the loss of the isopropyl group or the phenyl groups can be observed, aiding in the confirmation of the molecular structure. nih.gov

Interactive Table: Spectroscopic Data for this compound
Spectroscopic TechniqueObserved FeaturesReference
¹³C NMRSignals corresponding to the carbon atoms of the isopropyl and phenyl groups. Isomer-specific shifts are observed. nih.gov
IR SpectroscopyCharacteristic bands for P=O, P-O-C, aromatic and aliphatic C-H, and C=C bonds. researchgate.net
Mass Spectrometry (GC-MS, LC-MS)Molecular ion peak and characteristic fragmentation patterns. Used for isomer separation and identification. publisso.denih.govflemingcollege.ca
³¹P NMRSpecific chemical shifts for different phosphate esters, useful for mixture analysis. mdpi.comoxinst.com

Computational Chemistry and Molecular Modeling in Conformational Analysis

Computational chemistry and molecular modeling are indispensable tools for investigating the three-dimensional structure and conformational landscape of molecules like this compound. These methods provide insights into the molecule's flexibility, preferred shapes (conformers), and the energy barriers between them.

Conformational analysis of flexible molecules such as this compound is often performed using methods like:

Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. Force fields, which are sets of parameters describing bond stretching, angle bending, and torsional and non-bonded interactions, are employed to calculate the energy of different conformations.

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. nih.gov For conformational analysis, the geometries of various possible conformers are optimized to find the lowest energy (most stable) structures. mdpi.com Methods like B3LYP with basis sets such as 6-31G(d) are commonly used for such optimizations. mdpi.com

These computational studies can reveal how the bulky isopropyl and phenyl groups orient themselves around the central phosphate core. The rotation around the P-O and C-O bonds leads to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Understanding the relative energies of these conformers is important as it can influence the molecule's physical properties and biological interactions.

Elucidation of Isomeric Forms and Their Distribution

This compound is not a single chemical entity but rather a mixture of isomers. publisso.de The isopropylation of phenol (B47542), a key step in its synthesis, can result in the isopropyl group being attached to the phenyl ring at the ortho (2-), meta (3-), or para (4-) positions. sci-hub.se This leads to the formation of 2-isopropylphenyl diphenyl phosphate, 3-isopropylphenyl diphenyl phosphate, and 4-isopropylphenyl diphenyl phosphate.

Furthermore, commercial products, often referred to as isopropylphenyl diphenyl phosphate or isopropyl-triphenyl phosphates (IPPs), are complex mixtures that can contain:

Triphenyl phosphate (TPP) as an impurity or a significant component. service.gov.uk

Mono-isopropylated phenyl phosphates (e.g., 2-IPPDPP, 4-IPPDPP).

Di-isopropylated phenyl phosphates (e.g., bis(2-isopropylphenyl) phenyl phosphate).

Tri-isopropylated phenyl phosphates.

The exact composition and distribution of these isomers can vary between different commercial formulations. service.gov.uk For instance, one study on the flame retardant mixture Firemaster 550 identified 2-isopropylphenyl diphenyl phosphate (2IPPDPP) as a major component. acs.orgnih.gov Another analysis of a commercial IPP mixture found it to be composed of approximately 36.9% mono-isopropylated-IPP, 21.9% bis-isopropylated IPP, 8.5% tris-isopropylated IPP, and 21.5% TPHP. nih.gov

The separation and quantification of these closely related isomers present an analytical challenge. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry, are essential for resolving and identifying the individual components in these mixtures. publisso.deflemingcollege.ca The use of authentic standards for each isomer is crucial for accurate quantification. nih.gov

Interactive Table: Isomeric Composition of a Commercial Isopropylated Phenyl Phosphate (IPP) Mixture
ComponentPercentage in Mixture (%)Reference
Triphenyl phosphate (TPHP)21.5 nih.gov
Mono-isopropylated IPP36.9 nih.gov
Bis-isopropylated IPP21.9 nih.gov
Tris-isopropylated IPP8.5 nih.gov

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict a range of molecular properties for organophosphorus compounds. mdpi.com These calculations provide a deeper understanding of the electronic structure and reactivity of this compound.

By solving the Schrödinger equation (or its DFT equivalent), the following properties can be determined:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms, providing precise values for bond lengths, bond angles, and dihedral angles. nih.gov

Mulliken Atomic Charges: This analysis distributes the total electronic charge of the molecule among its constituent atoms, offering insights into the polarity of bonds and identifying potential sites for electrophilic or nucleophilic attack. niscpr.res.inresearchgate.net For example, the oxygen atom of the P=O group is expected to have a significant negative charge.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. nih.gov

These computational approaches are powerful for elucidating the structure-property relationships of this compound and its isomers, providing a theoretical framework to complement experimental findings. arabjchem.org

Environmental Fate and Transport Dynamics of Isopropyl Diphenyl Phosphate

Environmental Distribution and Partitioning Behavior in Multi-Media Systems

Isopropyl diphenyl phosphate (B84403) (IPDP), a member of the organophosphate ester group, is utilized as a flame retardant and plasticizer in a variety of commercial products. ontosight.aiservice.gov.uk Its release into the environment can occur during both manufacturing and use. echemi.com The environmental distribution of IPDP is governed by its physicochemical properties, which dictate its partitioning among air, water, soil, and sediment.

With a measured log octanol-water partition coefficient (log Kow) of 5.31, IPDP demonstrates a strong affinity for organic matter. nih.gov This high lipophilicity suggests that when released into aquatic environments, IPDP will tend to partition from the water column to sediment and biota. An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 18,400 further indicates that IPDP is expected to be immobile in soil, with limited potential for leaching into groundwater. echemi.com

The vapor pressure of IPDP is estimated to be very low, at 3.515 x 10⁻⁷ mm Hg at 25°C, which, combined with a Henry's Law constant of 7.744 x 10⁻⁸ atm-cu m/mole, suggests that volatilization from moist soil and water surfaces is a slow process. echemi.com In the atmosphere, IPDP is expected to exist in both the vapor phase and adsorbed to particulate matter. echemi.com The particulate-bound fraction is subject to removal from the atmosphere via dry and wet deposition. echemi.com

Fugacity modeling, a tool used to predict the environmental distribution of chemicals, has been applied to isopropylated triphenyl phosphates. A level III fugacity model indicates that the distribution of IPDP is dependent on the compartment of release. service.gov.uk Regardless of the initial release compartment (air, soil, or water), a significant portion of IPDP is predicted to ultimately reside in soil and sediment due to its high log Kow and low vapor pressure.

Physicochemical Property Value Implication for Environmental Distribution
log Kow5.31 nih.govHigh potential for partitioning to soil, sediment, and biota
Koc (estimated)18,400 echemi.comImmobile in soil, low leaching potential
Vapor Pressure (estimated)3.515 x 10⁻⁷ mm Hg at 25°C echemi.comSlow evaporation from surfaces
Henry's Law Constant7.744 x 10⁻⁸ atm-cu m/mole echemi.comSlow volatilization from water

Persistence and Bioaccumulation Potential in Ecological Compartments

The persistence of a chemical in the environment is a key factor in its potential to cause long-term ecological effects. For isopropyl diphenyl phosphate, its persistence varies depending on the environmental compartment and the degradation mechanisms at play. While some studies suggest that primary biodegradation of IPDP can be significant in water, with a 50% reduction in 3 days in the presence of activated sludge and river water, its degradation in sediment appears to be much slower. echemi.com Studies on freshwater sediment under both aerobic and anaerobic conditions have shown limited mineralization (1-8% conversion to ¹⁴CO₂) over a four-week period, indicating that sediment may act as a long-term sink for this compound. echemi.comnih.gov

The bioaccumulation potential of IPDP is linked to its high log Kow value, which suggests a tendency to accumulate in the fatty tissues of organisms. While specific bioconcentration factor (BCF) data for IPDP are limited, studies on similar organophosphate esters provide insights. For instance, a commercial isodecyl diphenyl phosphate product was found to have a BCF of up to 1,380 in fathead minnows. service.gov.uk Given the structural similarities, IPDP is also expected to bioconcentrate in aquatic organisms. This is a concern as it can lead to the transfer and magnification of the chemical through the food web, a process known as biomagnification. Potential risks of secondary poisoning in freshwater and terrestrial food chains have been identified for isopropylphenyl diphenyl phosphate. service.gov.uk

Degradation Pathways and Transformation Products in Environmental Matrices

Photolytic Degradation Mechanisms and Kinetics

In the atmosphere, this compound is susceptible to degradation by photochemically produced hydroxyl radicals (•OH). echemi.com This reaction is considered a significant removal pathway for vapor-phase IPDP. The estimated half-life for this atmospheric reaction is approximately 0.85 days, indicating a relatively rapid degradation process in the air. echemi.com There is currently no information available on the direct photolysis reactions of isopropylated triphenyl phosphates in water or on soil surfaces. service.gov.uk

Hydrolytic Degradation Kinetics and pH Influence

Hydrolysis is a potential degradation pathway for organophosphate esters like IPDP. This process involves the cleavage of the ester bond, which would lead to the formation of diphenyl phosphate and isopropylphenol. While hydrolysis is generally considered a likely degradation route for aryl phosphates, specific kinetic data and the influence of pH on the hydrolysis rate of IPDP are not well-documented in the available literature. service.gov.uk For the related compound tert-butylphenyl diphenyl phosphate, hydrolysis in aquatic systems is reported to be slow, with half-lives exceeding 100 days in sediment.

Microbial Biodegradation Processes and Associated Metabolic Pathways

Microbial biodegradation is a key process influencing the fate of this compound in the environment. Studies have shown that IPDP can be biodegraded by microorganisms in activated sludge and river water. echemi.com The primary biodegradation of IPDP in these aquatic environments has been observed to be relatively rapid, with a 50% degradation occurring within three days. echemi.com However, in sediment, the biodegradation of IPDP is considerably slower. echemi.comnih.gov

The biodegradation of IPDP is thought to proceed through the initial hydrolysis of the phosphate ester, leading to the formation of diphenyl phosphate and isopropylphenol. service.gov.uk Another observed metabolic pathway involves the microbial attack on the alkyl substituents. For instance, triphenyl phosphate has been identified as a degradation product of IPDP in sediment-water microcosms, suggesting the removal of the isopropyl group. echemi.comnih.gov The efficiency of biodegradation can be influenced by the prior exposure of microbial communities to the chemical. In studies of the related compound tert-butylphenyl diphenyl phosphate, sediments from ecosystems with chronic exposure to agricultural chemicals showed significantly higher mineralization rates compared to pristine sites. nih.gov

Formation and Stability of Environmental Metabolites

The degradation of this compound leads to the formation of several environmental metabolites. A primary metabolite resulting from the hydrolysis of the ester linkage is diphenyl phosphate (DPHP) . service.gov.ukindustrialchemicals.gov.au DPHP is also a common metabolite of other organophosphate esters. industrialchemicals.gov.au Another expected metabolite is isopropylphenol . service.gov.uk

The microbial degradation of IPDP can also lead to the formation of triphenyl phosphate (TPP) through the removal of the isopropyl group. echemi.comnih.gov Further degradation of these primary metabolites can occur. For example, DPHP can be further broken down into phenol (B47542) . nih.gov In studies of the biodegradation of the structurally similar tert-butylphenyl diphenyl phosphate, minor amounts of phenol, tert-butylphenol, diphenyl phosphate, and triphenyl phosphate were identified as products. nih.gov The stability of these metabolites in the environment will vary, with some, like phenol, being more readily biodegradable than the parent compound.

Mobility and Sorption Characteristics in Soil and Sediment Systems

The Kd value represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. chemsafetypro.com However, Kd values can vary significantly between different soil types. ecetoc.org To allow for more standardized comparisons, the Koc value is used. Koc normalizes the Kd value to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc), as sorption of non-polar organic compounds like this compound is predominantly to soil organic matter. chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption to soil and sediment particles, resulting in low mobility, whereas a low Koc value suggests the compound is more mobile and likely to leach into groundwater or be transported in surface water. chemsafetypro.com

Based on a measured log octanol-water partition coefficient (log Kow) of 5.31, the Koc for this compound has been estimated to be approximately 18,400 L/kg. nih.gov According to classification schemes, this high Koc value indicates that this compound is considered to be immobile in soil. nih.gov This strong adsorption to soil and sediment particles means the compound is not expected to move significantly through the soil profile. service.gov.uk Consequently, it is unlikely to leach into groundwater. service.gov.ukwa.gov Instead, it is expected to remain bound to soil and sediment particles. wa.gov

Detailed research findings on the sorption of this compound are summarized in the table below.

Interactive Data Table: Sorption Coefficients for this compound

ParameterValueImplicationSource
Log Kow (Octanol-Water Partition Coefficient)5.31High hydrophobicity, indicating a tendency to partition from water into organic phases like soil organic matter. nih.gov
Koc (Organic Carbon-Water Partition Coefficient)~18,400 L/kg (estimated)Strong adsorption to soil and sediment organic carbon. nih.gov
Mobility Classification ImmobileThe compound is expected to have very limited movement in soil and sediment. nih.gov

Mechanistic Ecotoxicology of Isopropyl Diphenyl Phosphate

Molecular Modes of Action in Aquatic and Terrestrial Organisms

The toxicological effects of Isopropyl Diphenyl Phosphate (B84403) (IPDP) are initiated at the molecular level through various interactions with biological macromolecules. These interactions can trigger a cascade of events leading to adverse health outcomes in both aquatic and terrestrial organisms.

Research indicates that IPDP and its related isomers can interact with several nuclear receptors, leading to antagonistic effects. In a study on Japanese medaka (Oryzias latipes), 2-isopropylphenyl diphenyl phosphate (2IPPDPP), a major component of some flame retardant mixtures, was found to act as an antagonist to the estrogen receptor, retinoic acid receptor, and retinoic X receptor. acs.org This antagonism can disrupt normal endocrine function, leading to adverse reproductive outcomes. acs.org

Another significant molecular target is the aryl hydrocarbon receptor (AHR). Studies on zebrafish have shown that mono-substituted isopropylated triaryl phosphate (mITP), a compound structurally related to IPDP, is an AHR agonist. oregonstate.edunih.gov While some of the observed cardiotoxic effects of mITP were found to be AHR-independent, the interaction with this receptor is a key molecular initiating event that can lead to a range of toxicological responses, including altered gene expression. oregonstate.edunih.govresearchgate.net

A primary mechanism of toxicity for many organophosphate compounds is the inhibition of cholinesterase enzymes. Isopropylated triphenyl phosphates have been shown to inhibit cholinesterase activity. nih.govwa.gov For instance, in male rats, exposure to a commercial mixture containing IPDP resulted in significant inhibition of brain cholinesterase. wa.gov Similarly, serum cholinesterase activity was markedly decreased in rats dosed with isopropylated phenol (B47542) phosphate. nih.gov

Beyond cholinesterase, IPDP and its analogs are potent inhibitors of carboxylesterases (CEs). A study on human liver carboxylesterase (hCE1) demonstrated that 4-isopropylphenyl diphenyl phosphate (4IPPDPP) was a potent inhibitor, with an IC50 value lower than 100 nM. nih.govnih.gov The inhibition of CEs can disrupt the metabolism of various endogenous and exogenous compounds, potentially leading to altered pharmacotherapy outcomes. nih.govnih.gov Lineweaver-Burk plots have indicated that the inhibition of carboxylesterase by several organophosphate esters is non-competitive. flemingcollege.ca

At the cellular and subcellular levels, IPDP exposure can lead to a variety of disruptive effects. One of the key mechanisms is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.govnih.gov Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. nih.gov

In vitro studies using human liver subcellular fractions have shed light on the metabolic pathways of IPDP. These studies show that IPDP is metabolized through both hydrolysis and hydroxylation, leading to the formation of metabolites such as isopropylphenyl phenyl phosphate (ip-PPP) and diphenyl phosphate (DPHP). nih.govresearchgate.netnih.gov The metabolic process can be influenced by the position of the isopropyl group, with ortho-substitution potentially hindering metabolic clearance due to steric hindrance. nih.gov This alteration of metabolic processes within subcellular compartments is a critical aspect of IPDP's toxicity.

Comparative Mechanistic Studies Across Diverse Biological Models

The ecotoxicological effects of isopropyl diphenyl phosphate and its related compounds have been investigated across a variety of biological models, revealing both conserved and species-specific mechanisms of action.

In aquatic vertebrates, the zebrafish (Danio rerio) has been a key model. Studies on zebrafish embryos have highlighted the cardiotoxic potential of aryl phosphate esters like mono-substituted isopropylated triaryl phosphate (mITP). nih.govresearchgate.net Exposure to mITP resulted in pericardial edema and abnormal heart development, effects that were partially linked to the aryl hydrocarbon receptor (AHR) pathway. oregonstate.edunih.gov Another aquatic model, the Japanese medaka (Oryzias latipes), has been instrumental in demonstrating the endocrine-disrupting effects of 2-isopropylphenyl diphenyl phosphate (2IPPDPP), which was found to antagonize multiple nuclear receptors and lead to reproductive toxicity. acs.org

In avian species, studies on chicken embryos exposed to isopropylphenyl phosphate (IPPP) have shown alterations in hepatic gene expression. oup.com Specifically, genes related to xenobiotic metabolism, such as CYP3A7 and ALDH1A1, were upregulated. oup.com This indicates an induction of metabolic pathways in response to the chemical exposure.

Terrestrial models, primarily rodents, have been used to investigate systemic toxicity. In Sprague Dawley rats, exposure to isopropylated phenol phosphate (IPP) mixtures led to significant inhibition of serum and brain cholinesterase, a classic organophosphate effect. nih.govwa.gov These studies also identified effects on organ weights, such as increased adrenal and ovary weights in females. wa.gov

Comparative analyses reveal that while cholinesterase inhibition is a common mechanism across different animal models, other toxicological endpoints can be more species-specific. For example, the pronounced cardiotoxicity observed in zebrafish may be a particularly sensitive endpoint in early life stages of fish. The endocrine-disrupting activities, particularly the antagonism of multiple nuclear receptors, have been clearly demonstrated in fish and are an area of growing concern for other vertebrates as well. The varying composition of commercial ITP mixtures further complicates direct comparisons, as the specific isomers present can influence the observed toxicological profile. uzh.chindustrialchemicals.gov.au

Table 1: Comparative Mechanistic Effects of Isopropylated Diphenyl Phosphate Analogs in Different Biological Models

Model Organism Compound Key Mechanistic Finding Reference
Zebrafish (Danio rerio) mono-ITP AHR agonist, cardiotoxicity oregonstate.edu, nih.gov
Japanese Medaka (Oryzias latipes) 2IPPDPP Antagonist of estrogen, retinoic acid, and retinoic X receptors acs.org
Chicken Embryo (Gallus gallus domesticus) IPPP Upregulation of hepatic genes related to xenobiotic metabolism oup.com
Rat (Rattus norvegicus) IPP Inhibition of brain and serum cholinesterase nih.gov, wa.gov

Development and Application of Mechanistic Adverse Outcome Pathways (AOPs)

The Adverse Outcome Pathway (AOP) framework provides a structured approach to link a molecular initiating event (MIE) to an adverse outcome (AO) at the individual or population level through a series of key events (KEs). oecd.org For organophosphate esters like IPDP, the development of AOPs is crucial for understanding and predicting their toxicological effects. nih.govchinacdc.cn

Several AOPs are relevant to the toxicological profile of IPDP and related compounds. A key MIE for many organophosphates is the inhibition of acetylcholinesterase, which can lead to neurotoxicity. wa.gov However, for aryl phosphate esters like IPDP, other MIEs are also significant. These include the activation of nuclear receptors such as the aryl hydrocarbon receptor (AHR) and the antagonism of hormone receptors. acs.orgoregonstate.edunih.gov

For example, an AOP for IPDP could be structured as follows:

MIE: Antagonism of the estrogen receptor by 2IPPDPP. acs.org

KE1: Reduced expression of vitellogenin (vtg) gene in the liver. acs.org

KE2: Decreased vitellogenin uptake by oocytes. acs.org

KE3: Disrupted ovarian development and a decrease in mature oocytes. acs.org

AO: Reduced fecundity and adverse reproductive outcomes in fish populations. acs.org

Another potential AOP could be initiated by the inhibition of carboxylesterase. nih.govnih.gov

MIE: Inhibition of human liver carboxylesterase (hCE1) by 4IPPDPP. nih.govnih.gov

KE1: Altered metabolism of endogenous or exogenous substrates.

AO: Potential for adverse drug reactions or disruption of lipid homeostasis.

The development of these AOPs is supported by data from in vitro and in vivo studies across different species. nih.govchinacdc.cn Network-based analyses and quantitative weight-of-evidence approaches are being used to construct and evaluate putative AOPs for organophosphate esters, demonstrating that events like nuclear receptor activation and oxidative stress are involved in multiple adverse outcomes. nih.gov The AOP framework helps to organize existing toxicological data, identify knowledge gaps, and guide future research to improve risk assessment for these compounds. oecd.orgresearchgate.net

Bioanalytical Approaches for Mechanistic Assessment

A variety of bioanalytical techniques are employed to investigate the mechanistic ecotoxicology of this compound. These methods are essential for detecting the parent compound and its metabolites in biological matrices and for quantifying the molecular and cellular responses to exposure.

Chromatography and Mass Spectrometry: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary tools for the quantification of IPDP and its metabolites, such as isopropylphenyl phenyl phosphate (ip-PPP) and diphenyl phosphate (DPHP), in various samples including urine, plasma, and tissue homogenates. researchgate.netnih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly useful for identifying novel metabolites. nih.govnih.gov These techniques allow for the characterization of metabolic pathways and the identification of biomarkers of exposure. nih.govresearchgate.net

Enzyme Activity Assays: To assess the impact on enzyme function, various in vitro assays are used. Cholinesterase inhibition is typically measured using spectrophotometric methods that monitor the hydrolysis of a substrate like acetylthiocholine. Carboxylesterase activity can be determined by monitoring the hydrolysis of substrates such as 4-nitrophenyl acetate (B1210297). flemingcollege.ca These assays are crucial for determining the inhibitory potency (e.g., IC50 values) of IPDP and its isomers. nih.govnih.govflemingcollege.ca

Gene and Protein Expression Analysis: Quantitative polymerase chain reaction (qPCR) is used to measure changes in the expression of specific genes, such as those involved in xenobiotic metabolism (e.g., CYP enzymes), endocrine signaling (e.g., vitellogenin), and oxidative stress response. acs.orgoup.com Western blotting and enzyme-linked immunosorbent assays (ELISA) can be used to quantify changes at the protein level.

Cell-Based Reporter Assays: To investigate interactions with nuclear receptors, cell-based reporter gene assays are employed. For example, human AHR reporter assays can determine the ability of a compound to activate the AHR signaling pathway. nih.gov Similar assays are available for estrogen, androgen, and other nuclear receptors. acs.org

Histopathology: Microscopic examination of tissue sections (histopathology) is used to identify cellular and tissue-level damage in organisms exposed to IPDP. acs.org For instance, H&E staining of ovarian tissue can reveal disruptions in oocyte development. acs.org

These bioanalytical approaches, often used in combination, provide a comprehensive picture of the molecular and cellular events that underlie the ecotoxicological effects of this compound. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound IPDP
Isopropylated triphenyl phosphates ITPs
2-isopropylphenyl diphenyl phosphate 2IPPDPP
mono-substituted isopropylated triaryl phosphate mITP
4-isopropylphenyl diphenyl phosphate 4IPPDPP
Isopropylated phenol phosphate IPP
Isopropylphenyl phenyl phosphate ip-PPP
Diphenyl phosphate DPHP
Isopropylphenyl phosphate IPPP
Cytochrome P450 3A7 CYP3A7
Aldehyde dehydrogenase 1 family, member A1 ALDH1A1
Triphenyl phosphate TPP
Tris(2-chloroethyl)-phosphate TCEP
Tris-(1-chloro-2-propyl)-phosphate TCIPP
Tris-(1,3-dichloropropyl)-phosphate TDCIPP
Bis(2-ethylhexyl)-phenyl phosphate HDEHP
2-ethylhexyl diphenyl phosphate EDPhP
Tri-m-cresyl phosphate TmCP
Cresyl diphenyl phosphate CDPhP
Tris(1,3-dichloro-2-propyl) phosphate
Tris(2-ethylhexyl) phosphate
Tri-n-propyl phosphate
Tris(2-chloroethyl) phosphate
Tris(2-butoxyethyl) phosphate TBEP
Tri-n-butyl phosphate TnBP
4-tert-butylphenyl diphenyl phosphate 4tBPDPP
Tetrabromobisphenol A TBBPA
Bis(2-chloroisopropyl) phosphate BCIPP
Methylphenyl phosphate MPhP
Tert-butylphenyl phenyl phosphate tb-PPP
Phenyl saligenin phosphate
Bisphenol A bis(diphenyl phosphate)
Hydroxy-triphenyl phosphate OH-TPHP
Di-hydroxy-triphenyl phosphate di-OH-TPHP
Hydroxyl-diphenyl phosphate OH-DPHP
Mono-isopropenylphenyl diphenyl phosphate
Hydroxy-isopropylphenyl diphenyl phosphate
Diethyl phosphate DEP
Di-n-butyl phosphate DNBP
Bis(2-ethylhexyl) phosphate BEHP
Bis(2-butoxyethyl) phosphate BBOEP
Bis(2-chloroethyl) phosphate BCEP
Bis(1-chloro-2-propyl) phosphate BCPP
Bis(1,3-dichloro-2-propyl) phosphate BDCIPP
2-ethylhexyl phenyl phosphate EHPHP
3-hydroxyphenyl diphenyl phosphate 3-OH-TPHP
Triamyl phosphate TAP
Tris(4-tert-butylphenyl) phosphate T4tBPPP
Oxydi-2,1-ethanediyl phosphoric acid tetrakis(2 chloro-1-methylethyl) ester RDT905
Cresyl diphenyl phosphate CDP
Bis(4-nitrophenyl) phosphate BpNPP
Isopropyl β-d-1-thiogalactopyranoside IPTG
Triethyl phosphate TEP
Tricresyl phosphate TCP
Trixylenyl phosphate
Bis(2-isopropylphenyl) phenyl phosphate B2IPPPP
Bis(3-isopropylphenyl) phenyl phosphate B3IPPPP
Bis(4-isopropylphenyl) phenyl phosphate B4IPPPP
Bis(2,4-diisopropylphenyl) phenyl phosphate B24DIPPPP
Tris(3-isopropylphenyl) phosphate
Tris(4-isopropylphenyl) phosphate
Bis(4-isopropylphenyl) phenyl phosphate
4-isopropylphenyl diphenyl phosphate
Tri-o-isopropylphenyl phosphate
Tris(2-isopropylphenyl) phosphate
o-isopropylphenyl diphenyl phosphate
Tri-m-isopropylphenyl phosphate
Tri-p-isopropylphenyl phosphate
di-p-isopropylphenyl phenyl phosphate
p-isopropylphenyl diphenyl phosphate
Vitellogenin vtg
Acetylcholinesterase AChE
Carboxylesterase CE
Reactive oxygen species ROS
Aryl hydrocarbon receptor AHR
Estrogen receptor ER
Retinoic acid receptor RAR
Retinoic X receptor RXR
Phenyl phosphate

Applications of Isopropyl Diphenyl Phosphate in Advanced Materials Science

Flame Retardancy Mechanisms in Polymeric and Composite Materials

Isopropyl diphenyl phosphate (B84403) is widely utilized as an additive flame retardant in polymers such as polyvinyl chloride (PVC), polyurethanes, and phenolic resins. service.gov.ukresearchgate.netatamanchemicals.com Its efficacy stems from its ability to interrupt the combustion cycle in both the gas and solid phases of a burning material.

Gas-Phase Radical Trapping and Inhibition

During the initial stages of combustion, the high temperature causes the isopropyl diphenyl phosphate to decompose. This decomposition releases phosphorus-containing radicals, primarily the PO• radical, into the gaseous phase. researchgate.net These highly reactive PO• radicals act as scavengers, effectively trapping the key energetic radicals (H• and OH•) that propagate the combustion chain reaction. researchgate.net By terminating these chain reactions, the flame is chemically inhibited, reducing its intensity and slowing the spread of fire. researchgate.net This gas-phase mechanism is a critical function of many organophosphorus flame retardants. berkeley.edu

Condensed-Phase Charring and Barrier Formation

In the solid, or condensed phase, this compound contributes to flame retardancy by promoting the formation of a stable, insulating char layer on the polymer surface. industrialchemicals.gov.ausemanticscholar.org Upon thermal degradation, the phosphate moiety can form phosphoric and polyphosphoric acids. industrialchemicals.gov.au These acidic species act as catalysts, promoting dehydration and cross-linking reactions within the polymer matrix. semanticscholar.org This process enhances the conversion of the polymer into carbonaceous char rather than flammable volatile gases. semanticscholar.org

The resulting char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. semanticscholar.org

It limits the diffusion of flammable volatile decomposition products from the polymer to the flame.

It restricts the flow of oxygen from the atmosphere to the polymer surface, further stifling combustion.

Thermogravimetric analysis (TGA) of polymers containing phosphorus flame retardants often shows an increase in the final char yield at high temperatures, confirming this condensed-phase action. marquette.eduacs.org Studies on related phosphate esters like bisphenol A bis(diphenyl phosphate) (BDP) have demonstrated that they can chemically react with polymers like unsaturated polyester (B1180765) resin (UPR) during degradation to promote the formation of a more compact and graphitized char structure. semanticscholar.orgacs.org

Synergistic Effects with Co-additives in Material Systems

The flame retardant efficiency of this compound can be significantly enhanced when used in combination with other additives, a phenomenon known as synergism. These synergistic systems can achieve a higher level of flame retardancy than the sum of the individual components.

Common co-additives include nitrogen-containing compounds like melamine (B1676169) and its derivatives (e.g., melamine polyphosphate, MPP) and other phosphorus-based or inorganic flame retardants.

Phosphorus-Nitrogen Synergism: When used with nitrogen compounds like MPP, a synergistic effect is often observed. During combustion, the melamine releases non-flammable gases such as ammonia (B1221849) (NH3), which dilutes the flammable gas mixture. techscience.com Simultaneously, the phosphate component promotes charring. The interaction between the phosphorus and nitrogen compounds can lead to the formation of a more stable and robust phospho-carbonaceous char layer, providing superior thermal insulation and barrier properties. techscience.comnih.gov Studies on polyamide 66 have shown that combining melamine polyphosphate with a charring agent like polyimide results in higher Limiting Oxygen Index (LOI) values and UL94 ratings compared to using either additive alone. nih.gov

Functional Roles as a Plasticizer in Polymer Formulations

Beyond its flame retardant capabilities, this compound serves as an effective plasticizer, particularly for polyvinyl chloride (PVC). service.gov.ukchinafortunechemical.com Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between the polymer chains. IPPP's molecular structure allows it to position itself between PVC chains, increasing the free volume and lowering the glass transition temperature (Tg) of the material.

This plasticizing effect makes it a valuable component in the manufacturing of a wide range of flexible PVC products, including:

Wire and cable insulation service.gov.uk

Automotive interiors service.gov.uk

Vinyl moisture barriers service.gov.uk

Furniture upholstery service.gov.uk

Conveyor belts service.gov.uk

Transparent sheets and films harwick.com

Commercial products often blend isopropylated triphenyl phosphates with other plasticizers to achieve a desired balance of properties such as flame retardancy, low-temperature flexibility, and cost-effectiveness. harwick.comharwick.com The selection of a plasticizer depends on the specific requirements of the end application, including mechanical properties like tensile strength and elongation at break. researchgate.net

Typical Properties of Isopropylated Triphenyl Phosphate as a Plasticizer

PropertyValueReference
AppearanceColorless or light yellow liquid sdaoxintong.com
Specific Gravity (20°C/20°C)~1.15 - 1.18 atamanchemicals.com
Phosphorus Content (wt. %)~8.3 - 9.1% harwick.com
Boiling Point>300°C service.gov.uk
Flash Point>220°C chinafortunechemical.comservice.gov.uk

Performance Enhancement in Hydraulic Fluids and Lubricant Compositions

The inherent thermal stability and anti-wear characteristics of aryl phosphates make this compound a valuable component in high-performance hydraulic fluids and lubricants. chinafortunechemical.comepa.gov It is used both as a base stock and as an additive. service.gov.ukepa.gov

Phosphate ester-based hydraulic fluids are classified as fire-resistant fluids, making them essential for applications where there is a high risk of ignition, such as in aviation, power generation (e.g., turbine control systems), and industrial machinery. scribd.comgoogle.com The high flash point, fire point, and auto-ignition temperature of fluids containing IPPP significantly reduce fire hazards compared to conventional mineral oil-based fluids. scribd.com

As a lubricant additive, it enhances performance through the following mechanisms:

Anti-Wear Properties: Under high-pressure and high-temperature conditions, the phosphate ester can react with metal surfaces to form a protective, sacrificial film of metallic phosphate. This boundary film has a lower shear strength than the base metal, preventing direct metal-to-metal contact and significantly reducing friction and wear. chinafortunechemical.comsharif.edu Standardized tests like ASTM D4172 (Four-Ball Wear Test) are used to evaluate these anti-wear properties. rtec-instruments.comtajhizkala.irresearchgate.net

Oxidation Stability: IPPP exhibits good resistance to oxidation, which helps to extend the service life of the lubricant and prevent the formation of sludge and varnish. scribd.com

Corrosion Inhibition: While effective on its own, the performance of IPPP in hydraulic fluids can be further improved with additives. For instance, the addition of piperazine (B1678402) derivatives to a hydraulic fluid based on a mixture of isopropylphenyl diphenyl phosphate and other triaryl phosphates has been shown to improve both hydrolytic stability and corrosion-inhibiting properties. epo.org

Material Compatibility and Long-Term Stability in Integrated Systems

For effective long-term performance, any additive must be chemically stable and compatible with the various materials within a system. This compound generally exhibits good thermal and hydrolytic stability, which are crucial for its applications in both polymers and fluids. atamanchemicals.comsdaoxintong.com

Thermal Stability: IPPP has a high boiling point and good resistance to thermal degradation, allowing it to be processed at the high temperatures required for many engineering plastics without significant decomposition. atamanchemicals.comservice.gov.uk Its low volatility ensures it remains within the polymer matrix during its service life. atamanchemicals.com

Hydrolytic Stability: While phosphate esters can be susceptible to hydrolysis (degradation by water), especially under acidic or alkaline conditions, isopropylated triphenyl phosphates are considered to have excellent hydrolytic stability under normal environmental conditions. chinafortunechemical.comsdaoxintong.com The hydrolysis products are typically phenol (B47542) or isopropylphenol and the corresponding diaryl phosphate, which is more stable than the parent compound. service.gov.ukservice.gov.uk The rate of hydrolysis is generally slow at neutral pH but can become significant at high or low pH levels. service.gov.uk

Material Compatibility:

Polymers: IPPP shows excellent compatibility with a range of resins, including PVC, phenolic resins, and engineering plastics like polycarbonate (PC) and its alloys with acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). atamanchemicals.comharwick.com This compatibility ensures it can be effectively blended without issues like migration or blooming.

Elastomers and Metals: In hydraulic and lubrication systems, the fluid must be compatible with seals (elastomers) and metal components. While specific public data on the compatibility of IPPP with a wide range of elastomers like nitrile (NBR) or fluoroelastomers (FKM) is limited, related aryl phosphates are generally used in formulations designed for compatibility with common sealing materials. The use of additives, such as piperazine, can also enhance the fluid's properties, including rust prevention for metal components. epo.org Research into related diphenyl phosphate compounds has shown they can be complexed with rare earth metals to act as effective corrosion inhibitors for aluminum alloys. monash.edu However, users must typically rely on manufacturer data or conduct specific testing to ensure compatibility for a given application, as factors like temperature, pressure, and fluid formulation can all influence performance. balseal.com

Advanced Analytical Methodologies for Isopropyl Diphenyl Phosphate Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating complex mixtures, and when coupled with mass spectrometry, it provides powerful tools for the identification and quantification of specific compounds like IDPP. Both gas and liquid chromatography have been extensively developed for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds, including organophosphate esters like IDPP. frontiersin.org Method development for IDPP analysis by GC-MS involves careful optimization of several parameters to achieve the desired sensitivity and resolution.

Sample preparation is a critical first step. Techniques such as ultrasonication and solid-phase extraction (SPE) are commonly employed to extract and clean up IDPP from complex matrices like indoor dust, water, and consumer products. nih.govnih.govresearchgate.net For instance, a method for analyzing organophosphorus flame retardants (OPFRs) in indoor dust uses ultrasonic extraction followed by cleanup with Florisil solid-phase extraction cartridges. nih.gov The choice of extraction solvent is crucial; for example, a hexane:acetone (1:1) mixture has been used for ultrasound extraction from filters. csic.es

Instrumental optimization is key to successful GC-MS analysis. The selection of the GC column, typically a non-polar or semi-polar column like a DB-5MS, is critical for separating IDPP isomers from other OPFRs. nih.govnih.gov The oven temperature program must be carefully controlled to ensure efficient separation. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C), and then hold for a period to ensure all compounds of interest have eluted. nih.govnih.govsci-hub.se The injector temperature is also optimized, often set around 280-290°C in splitless mode for trace analysis. nih.gov

For detection, mass spectrometry is operated in various modes. Electron ionization (EI) is common, and for enhanced selectivity and sensitivity, selected ion monitoring (SIM) mode is employed, where only specific ions characteristic of the target analyte are monitored. nih.govresearchgate.net For even greater sensitivity, especially in complex matrices, negative chemical ionization (NCI) can be used. sci-hub.setandfonline.com Some methods also utilize tandem mass spectrometry (GC-MS/MS), which provides excellent sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netcalstate.edu

Table 1: Example GC-MS Method Parameters for Isopropylated Phenyl Phosphate (B84403) (IPPhP) Analysis

Parameter Setting
Sampling Air drawn through a quartz filter spiked with triphenyl phosphate-d15 (ISTD). researchgate.netpublisso.de
Extraction Ethyl acetate (B1210297) in an ultrasonic bath. researchgate.netpublisso.de
Purification Optional solid-phase extraction. researchgate.netpublisso.de
GC Column Agilent DB 5-MS (30 m × 0.25 mm, 0.25 µm). sci-hub.se
Carrier Gas Helium at a constant flow rate of 1.0 mL/min. sci-hub.se
Injector Splitless, 280°C. sci-hub.se
Oven Program Hold at 50°C for 5 min, ramp to 300°C at 10°C/min, hold for 10 min. tandfonline.com

| MS Detection | Mass-selective detector, often in SIM mode. researchgate.netpublisso.de |

This table presents a compilation of typical parameters and does not represent a single, specific study.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for the trace analysis of many OPFRs, including IDPP and its isomers. researchgate.net Its main advantages are high sensitivity, specificity, and the ability to analyze a wider range of polar and thermally labile compounds without derivatization. researchgate.netnih.gov

LC-MS/MS methods have been developed for various matrices, including indoor dust, water, and biological samples. nih.govflemingcollege.canih.gov A key advantage of LC-MS/MS is its lower limits of quantification (LOQs) compared to GC-MS. sci-hub.setandfonline.com For example, a comparison of four mass spectrometry-based methods found that LC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization) provided the lowest LOQs for most of the 14 PFRs studied. sci-hub.setandfonline.com

Method development focuses on optimizing chromatographic separation and mass spectrometric detection. Reversed-phase chromatography, often with a C18 column, is typically used. acs.org The mobile phase composition, usually a mixture of water with an additive like formic acid and an organic solvent such as methanol (B129727) or acetonitrile, is optimized to achieve good separation of isomers. flemingcollege.caacs.org It has been noted that methanol can provide better baseline separation of aryl-OPE isomers than acetonitrile. flemingcollege.ca

The mass spectrometer is operated in tandem mode (MS/MS), which involves the selection of a precursor ion (typically the molecular ion) and its fragmentation to produce specific product ions. This multiple reaction monitoring (MRM) provides very high selectivity and sensitivity. flemingcollege.ca Electrospray ionization (ESI) is a commonly used ionization source for this class of compounds. tandfonline.comnih.gov

Table 2: Comparison of Limits of Quantification (LOQs) for Different Mass Spectrometry Techniques

Technique Typical LOQ Range (pg) Reference
GC-EI-MS 2.3 - 3900 sci-hub.se
GC-NCI-MS 2.3 - 3900 sci-hub.se
LC-ESI-MS/MS 0.81 - 970 sci-hub.se

Data represents a range for 14 different PFRs, indicating the general sensitivity of the techniques.

A comprehensive LC-MS/MS method was developed for 17 aryl-OPEs, including for the first time 2-isopropylphenyl diphenyl phosphate (2IPPDPP), with LOQs ranging from 0.09 to 3.2 ng/g in indoor dust. flemingcollege.ca

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples. chemijournal.comnih.gov GC-MS and LC-MS are the most prominent examples of hyphenated techniques used for IDPP analysis. chemijournal.com This coupling allows for the separation of IDPP from matrix interferences and other related compounds, while the mass spectrometer provides definitive identification and quantification. iosrjournals.org

The term "hyphenated" refers to the online coupling of two or more instruments. chemijournal.com For IDPP analysis, this primarily involves:

GC-MS: Combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is ideal for volatile and semi-volatile compounds. chemijournal.com

LC-MS: Couples liquid chromatography with mass spectrometry, which is particularly advantageous for non-volatile, polar, or thermally sensitive compounds. nih.gov The development of interfaces like ESI and APCI has made LC-MS a powerful and routine analytical tool. iosrjournals.org

More advanced hyphenated systems like GC-MS/MS and LC-MS/MS offer even greater selectivity and sensitivity by using tandem mass spectrometry. researchgate.netcalstate.eduiosrjournals.org These techniques are crucial for detecting trace levels of IDPP and its metabolites in challenging matrices such as blood, urine, and environmental solids. researchgate.netnih.govresearchgate.net The coupling of separation and detection in a single, automated run significantly improves analytical speed and accuracy. researchgate.net

Method Validation and Quality Control for Complex Environmental and Material Matrices

To ensure the reliability and accuracy of analytical data, methods for IDPP determination must be rigorously validated, especially when dealing with complex environmental and material matrices. nih.gov Method validation involves assessing several key parameters.

Accuracy and Recovery: Accuracy is often evaluated through recovery experiments, where samples are spiked with a known amount of the analyte. Good methods typically show recoveries in the range of 70-120%. frontiersin.org For instance, a GC-MS method for OPFRs in dust reported recoveries between 76% and 127%. nih.gov A matrix spike experiment for ITP isomers in house dust showed recoveries from 72.4% to 109.9%. nih.gov

Precision: Precision refers to the closeness of repeated measurements and is usually expressed as relative standard deviation (RSD). Interday imprecision for a method quantifying urinary biomarkers was less than 10%. nih.gov

Linearity: Calibration curves are constructed to demonstrate a linear relationship between the instrument response and the concentration of the analyte over a specific range. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For a GC-MS method for OPFRs in surface water, LOQs ranged from 0.015 to 2.000 ng/L. researchgate.net An LC-MS/MS method for aryl-OPEs in dust achieved LOQs as low as 0.09 ng/g. flemingcollege.ca

Quality control (QC) measures are implemented to monitor the performance of the analytical method on an ongoing basis. This includes the regular analysis of laboratory blanks to check for contamination, the use of quality control samples to monitor accuracy and precision, and the analysis of Standard Reference Materials (SRMs) when available. nih.govnih.gov The use of isotopically labeled internal standards, such as triphenyl phosphate-d15 (d15-TPHP), is a common practice to correct for matrix effects and variations during sample preparation and analysis. nih.govcalstate.educsic.es

Table 3: Summary of Method Validation Parameters from Selected Studies

Analyte Group Matrix Technique Recovery (%) LOQ Reference
OPFRs Indoor Dust GC-MS 76 - 127 0.02 - 0.50 µg/g nih.gov
OPFRs Surface Water SPE-GC-MS 70.3 - 114.3 0.015 - 2.000 ng/L researchgate.net
Aryl-OPEs Indoor Dust LC-MS/MS - 0.09 - 3.2 ng/g flemingcollege.ca
ITP Isomers House Dust GC/EI-MS 72.4 - 109.9 - nih.gov

This table summarizes findings from different studies and is for illustrative purposes.

Development of Biomonitoring Methodologies for Environmental Exposure Indicators

Human biomonitoring is a valuable tool for assessing exposure to environmental chemicals like IDPP. nih.gov This is typically achieved by measuring the parent compound or its metabolites in biological samples such as urine or blood. nih.govuantwerpen.be For OPFRs, metabolites are often the preferred biomarkers of exposure. nih.gov

Diphenyl phosphate (DPhP) is a common metabolite of several aryl-OPFRs, including triphenyl phosphate (TPP) and potentially IDPP. nih.gov More specific metabolites, such as 2-((isopropyl)phenyl)phenyl phosphate, have been identified as urinary biomarkers for exposure to isopropylphenyl diphenyl phosphates. nih.gov The development of analytical methods to quantify these biomarkers is an active area of research.

These biomonitoring methods generally rely on LC-MS/MS due to its high sensitivity and specificity, which are necessary for detecting the low concentrations typically found in human samples. nih.govnih.govuantwerpen.be A typical workflow involves:

Enzymatic Deconjugation: Metabolites in urine are often conjugated (e.g., glucuronidated or sulfated). An enzymatic hydrolysis step, for example using β-glucuronidase/sulfatase, is required to release the free metabolite for analysis. nih.govnih.gov

Sample Cleanup and Pre-concentration: Automated off-line or online solid-phase extraction (SPE) is commonly used to clean up the urine sample and concentrate the target analytes. nih.govnih.gov

LC-MS/MS Analysis: The purified extract is then analyzed by LC-MS/MS, often using isotope dilution with a labeled internal standard to ensure accurate quantification. nih.govnih.gov

An analytical approach has been developed to quantify 16 biomarkers of flame retardants and organophosphate insecticides in just 0.2 mL of urine, demonstrating the high-throughput capabilities of modern methods. nih.gov Biomonitoring California has designated isopropyl phenyl diphenyl phosphate as a priority chemical, highlighting the importance of developing and applying these methodologies for public health surveillance. ca.govca.gov

Structure Activity Relationship Sar Studies of Isopropyl Diphenyl Phosphate and Its Analogs

Elucidation of Structural Determinants for Functional Activities

The functional activities of isopropyl diphenyl phosphate (B84403) (IPDPP) and its analogs are intrinsically linked to their molecular structure. Key determinants include the number and position of isopropyl groups on the phenyl rings, which significantly influence the compound's neurotoxicity, endocrine activity, and flame-retardant efficacy.

Neurotoxicity: A primary concern for organophosphates is the potential for organophosphate-induced delayed neurotoxicity (OPIDN). Structure-activity relationship studies have been pivotal in identifying the features responsible for this effect. For isopropyl-substituted triaryl phosphates, the position of the alkyl group is a critical factor.

Ortho-Substitution: The presence of an isopropyl group in the ortho position of a phenyl ring is strongly associated with neurotoxic potential. nih.govresearchgate.netindustrialchemicals.gov.au The mechanism requires the presence of at least one hydrogen atom on the α-carbon of this ortho-alkyl group, which allows for metabolic activation to a more toxic form. nih.gov

Isomer-Specific Toxicity: Studies in hens have shown that o-isopropylphenyl diphenyl phosphate can induce OPIDN and significantly inhibit the neuropathy target esterase (NTE) enzyme. industrialchemicals.gov.au In contrast, p-isopropylphenyl diphenyl phosphate and tri-o-isopropylphenyl phosphate did not produce OPIDN under similar test conditions. industrialchemicals.gov.au This highlights that while some isomers are neurotoxic, isopropyl diphenyl phosphates as a class are generally less potent than compounds like tri-ortho cresyl phosphate (TOCP). researchgate.net

Symmetry and Substitution: There is evidence to suggest that unsymmetrical mono-ortho isomers may be more toxic concerning OPIDN than symmetrical tri-ortho isomers. [Initial Search Result 2] Most commercial isopropylated triaryl phosphate mixtures, which contain a variety of isomers, have not been found to induce acute OPIDN at typical screening doses. researchgate.net

Endocrine and Other Biological Activities: Beyond neurotoxicity, IPDPP and its analogs interact with various biological systems, often functioning as endocrine disruptors.

Nuclear Receptor Antagonism: 2-Isopropylphenyl diphenyl phosphate (2IPPDPP), a major component of some flame-retardant mixtures, has been shown to act as an antagonist to multiple nuclear receptors, including the medaka estrogen receptor (mER), retinoic acid receptor (mRAR), and retinoid X receptor (mRXR). [Initial Search Result 9]

Adipogenesis: Isopropylated triphenyl phosphate (IPTP) can enhance adipogenesis (the formation of fat cells) in vitro. [Initial Search Result 10] This effect is believed to be mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). The tri-aryl phosphate structure itself is thought to be responsible for this interaction with the receptor's ligand-binding pocket. [Initial Search Result 10]

Flame Retardancy: Isopropyl diphenyl phosphate is widely used as an additive flame retardant and plasticizer in materials like PVC and polyurethane. [Initial Search Result 4] The flame-retardant mechanism for organophosphorus compounds, particularly phosphates, is primarily based on solid-phase activity. nih.gov Upon heating, they decompose to form acidic phosphorus species. These species promote the dehydration and crosslinking of the polymer, leading to the formation of a stable char layer on the surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable gases. nih.gov

Structural FeatureAssociated Functional ActivityKey FindingsCitation
Ortho-isopropyl substitutionNeurotoxicity (OPIDN)Required for significant neurotoxic potential; allows for metabolic activation. nih.govresearchgate.netindustrialchemicals.gov.au
Para- or meta-isopropyl substitutionReduced NeurotoxicityIsomers without ortho-substitution are significantly less neurotoxic. industrialchemicals.gov.au
Tri-aryl phosphate coreAdipogenesis / PPARγ ActivationThe general structure enhances lipid accumulation and activates the PPARγ receptor.[Initial Search Result 10]
2-isopropylphenyl diphenyl phosphate structureNuclear Receptor AntagonismActs as an antagonist for estrogen, retinoic acid, and retinoid X receptors.[Initial Search Result 9]
Phosphate ester groupFlame RetardancyDecomposes upon heating to form acidic species that promote char formation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a group of chemicals with their biological activity or a specific property. nih.gov These mathematical models are instrumental in predicting the activities of new or untested compounds, thereby accelerating risk assessment and guiding the design of safer chemicals.

For this compound and other organophosphate flame retardants (OPFRs), QSAR models have been applied to predict various endpoints, from skin sensitization to neurotoxicity.

QSAR Predictions for IPDPP:

Skin Sensitization: Based on the weight of evidence from experimental data and predictions from two separate QSAR models, commercial isopropylated triphenyl phosphate (IPTPP) formulations are not expected to be potent skin sensitizers. industrialchemicals.gov.au

General Toxicity Prediction: In silico platforms that incorporate QSAR principles, such as ProTox-3.0, have been used to screen OPFRs for a range of toxic effects. tandfonline.comtandfonline.com These models predict outcomes like carcinogenicity, mutagenicity, and endocrine disruption based on structural fragments and physicochemical properties. For example, such platforms have predicted that many OPFRs can cross the blood-brain barrier and that some have the potential to interact with the aryl hydrocarbon receptor (AhR) and estrogen receptor. tandfonline.com

Development of QSAR Models for OPFRs: Research has focused on developing specific QSAR models to better understand the toxicity of this chemical class.

Neurotoxicity Modeling: A study analyzing 42 different organophosphates developed a model that linked neurotoxicity to the three-dimensional conformation of the molecules. researchgate.netnih.gov A key finding was that toxicity was related to the surface accessibility of the phosphate group; compounds with conformations that minimize this accessibility tended to be less neurotoxic. researchgate.netnih.gov

Comprehensive Toxicity/Functionality Models: Advanced QSAR studies have aimed to simultaneously model for both low toxicity and high flame retardancy. One such study created a 3D-QSAR pharmacophore model that identified key molecular features for both properties. portlandpress.com The model revealed that electronic parameters (influenced by introducing electronegative groups) were critical for reducing toxicity, while steric parameters (related to the size and shape of side chains) were important for improving flame retardancy. portlandpress.com

QSAR Model/Study FocusPredicted EndpointKey Molecular Descriptors/FindingsCitation
Prediction for commercial IPTPPSkin SensitizationIPTPP is predicted to be a non-potent skin sensitizer. industrialchemicals.gov.au
Neurotoxicity of 42 OPsNeurotoxicityToxicity correlates with the surface accessibility of the phosphate group. Minimized accessibility leads to lower toxicity. researchgate.netnih.gov
3D-QSAR for OPFR DerivativesToxicity and Flame RetardancyToxicity is reduced by electronegative groups (affecting electronic parameters). Flame retardancy is improved by larger side chains (affecting steric parameters). portlandpress.com
In silico platform (ProTox-3.0)Multiple toxicities (carcinogenicity, endocrine disruption)Predicted activity at Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor (ER) for some OPFRs. tandfonline.com

Rational Molecular Design for Targeted Property Modification

Rational molecular design utilizes the fundamental principles derived from SAR and QSAR studies to purposefully engineer new molecules with improved properties. The goal is to enhance desired functions, such as flame retardancy, while simultaneously minimizing or eliminating adverse biological activities like neurotoxicity and endocrine disruption. For this compound and its analogs, this involves strategic modifications to the molecular scaffold.

Designing for Reduced Toxicity:

Avoiding Ortho-Substitution: The most direct strategy to reduce the risk of OPIDN is to design analogs that lack ortho-alkyl substituents on the phenyl rings. researchgate.net Synthesizing mixtures that are exclusively composed of meta- and para-substituted isomers would be a rational approach to creating inherently less neurotoxic IPDPP formulations.

Modifying Electronic Properties: As suggested by advanced QSAR models, introducing electronegative groups (e.g., fluorine, nitro groups) at specific positions on the phenyl rings can decrease toxicity. portlandpress.com This approach alters the electronic distribution within the molecule, potentially reducing its ability to interact with critical biological targets.

Limiting Phosphate Accessibility: Based on findings that neurotoxicity correlates with the accessibility of the phosphate group, molecules can be designed with bulkier side groups that sterically hinder the phosphate moiety, thereby reducing its potential for interaction. researchgate.netnih.gov

Designing for Enhanced Flame Retardancy:

Modifying Steric Properties: QSAR studies indicate that increasing steric parameters, such as the bond length and angle of the molecule's side chains, can improve flame retardancy. portlandpress.com This could involve designing analogs with larger or more complex alkyl groups than the isopropyl group.

Promoting Char Formation: The core function of phosphorus-based flame retardants is to promote char. Molecular design can focus on modifications that lower the decomposition temperature or enhance the acidity of the resulting phosphorus species, making the charring process more efficient. nih.gov

Designing for Reduced Environmental Migration:

Reactive Flame Retardants: A significant issue with additive flame retardants like IPDPP is their ability to leach from products into the environment. A rational design approach to combat this is to create "reactive" organophosphorus compounds. These molecules are designed with functional groups (e.g., acrylates) that allow them to covalently bond into the polymer backbone during manufacturing. nih.gov This permanently locks the flame retardant within the material, preventing its migration.

Design GoalRational Design StrategyUnderlying PrincipleCitation
Reduce NeurotoxicitySynthesize only meta- and para-isomersOrtho-substitution is a key determinant of OPIDN. researchgate.net
Reduce Overall ToxicityIntroduce specific electronegative groupsAlters electronic parameters to reduce binding to biological targets. portlandpress.com
Improve Flame RetardancyIncrease size/complexity of alkyl side chainsIncreases steric parameters, which is correlated with better flame retardant performance. portlandpress.com
Prevent LeachingIncorporate reactive groups for covalent bondingCreates a "reactive" flame retardant that becomes part of the polymer, not just an additive. nih.gov

Integrated Computational and Experimental Approaches in SAR Research

Modern chemical risk assessment and SAR research increasingly rely on Integrated Approaches to Testing and Assessment (IATA). These frameworks combine the strengths of computational modeling (in silico), high-throughput in vitro assays, and experiments in alternative biological models (e.g., zebrafish) to build a comprehensive understanding of a chemical's potential hazards while reducing reliance on traditional animal testing. nih.govnih.gov This integrated strategy is particularly valuable for complex substance classes like the organophosphate flame retardants.

A Case Study: IATA for Developmental Neurotoxicity (DNT) of OPFRs: An IATA was developed to prioritize aromatic OPFRs, including isopropylated phenyl phosphate (IPP), for further DNT testing. nih.govnih.govresearchgate.net This multi-step process provides a clear example of an integrated approach:

Problem Formulation: The initial step was to identify the need to prioritize a large class of data-poor OPFRs for their potential to cause DNT. researchgate.net

Data Gathering & Weight of Evidence: All existing data from literature and databases were collected. This initial assessment revealed insufficient information to make regulatory decisions. researchgate.net

New Data Generation (Screening Level): To fill the data gaps, a battery of assays was employed. This included:

In Vitro DNT Battery: A suite of cell-based assays designed to assess key cellular processes involved in neurodevelopment, such as proliferation, differentiation, and synaptogenesis. nih.govresearchgate.net

Small Organism Models: Behavioral assays using zebrafish embryos were conducted to assess sensorimotor responses following exposure to the chemicals. researchgate.net

In Silico Modeling: Physiologically-based toxicokinetic (PBPK) models were used to translate the effective concentrations from in vitro tests into equivalent human exposures, providing crucial context for risk assessment. nih.govnih.gov

Integrated Analysis and Prioritization: The data from all sources (in silico, in vitro, and small organism) were integrated in a new weight of evidence assessment. This allowed researchers to compare the relative potency of different OPFRs. The results indicated that aromatic OPFRs, including IPP, showed activity at concentrations similar to known DNT-positive compounds, warranting their prioritization for further investigation. nih.govresearchgate.net

This integrated approach demonstrates how computational tools like QSAR and PBPK modeling can be combined with targeted experimental assays to efficiently screen and prioritize chemicals. By characterizing molecular initiating events and their progression through an Adverse Outcome Pathway (AOP), this strategy provides mechanistic insights that are essential for robust SAR research and the rational design of safer alternatives. tandfonline.comrsc.org

An in-depth examination of the regulatory science context surrounding this compound reveals a multi-faceted approach to ensuring chemical safety. This involves a foundation of scientific principles for assessment, specific methodologies for understanding exposure and risk, stringent data requirements for decision-making, and a global effort to harmonize these strategies.

Q & A

Q. What analytical methods are recommended for quantifying IDPP and its metabolites in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used for detecting IDPP and its metabolites (e.g., ip-PPP) in dust, foam, and biological matrices. For urinary metabolites, liquid chromatography-tandem MS (LC-MS/MS) provides higher sensitivity due to polar metabolite properties. Method validation should include spike-recovery tests and calibration against certified reference materials, as impurities in commercial IDPP samples (e.g., triphenyl phosphate contamination) may interfere with quantification .

Q. How can researchers address variability in IDPP purity across commercial sources?

IDPP formulations often contain impurities such as triphenyl phosphate (TPHP) due to shared synthetic pathways. Researchers should request batch-specific purity certificates and conduct in-house verification via nuclear magnetic resonance (NMR) or high-resolution MS. For toxicity studies, include a TPHP control group to isolate IDPP-specific effects .

Q. What are the primary exposure pathways for IDPP in human populations?

IDPP is detected in household dust, polyurethane foam, and hand wipes, suggesting inhalation, dermal absorption, and hand-to-mouth transfer as key exposure routes. Dust sampling protocols should follow standardized vacuum collection methods, while hand wipes require pre-moistened gauze to capture bioavailable fractions .

Advanced Research Questions

Q. How do experimental designs account for conflicting data on IDPP’s endocrine-disrupting effects?

Discrepancies in hormonal outcomes (e.g., thyroxine vs. prolactin levels) may arise from dose-response variability, exposure timing, or metabolite interactions. Use longitudinal cohorts with repeated biomarker measurements (e.g., urinary ip-PPP) and integrate in vitro receptor-binding assays (e.g., thyroid receptor β antagonism) to clarify mechanisms .

Q. What in vivo models are suitable for assessing IDPP’s neurodevelopmental toxicity?

Zebrafish embryos exposed to IDPP during early development (0–5 days post-fertilization) show altered locomotor responses to light/dark stimuli, reflecting neurotoxicity. Complement this with mammalian models (e.g., mice) using gestational exposure windows and behavioral tests (e.g., open-field assays) to evaluate species-specific sensitivities .

Q. How can researchers resolve contradictory findings on IDPP’s environmental persistence versus rapid metabolic clearance?

IDPP’s half-life in dust (months) contrasts with its short urinary metabolite excretion (<48 hours). Conduct paired indoor air/dust sampling with human biomonitoring to assess cumulative exposure. Use stable isotope-labeled IDPP tracers to track degradation pathways in environmental matrices .

Q. What strategies mitigate confounding by co-occurring flame retardants in IDPP toxicity studies?

Statistical adjustments (e.g., multi-pollutant models) and compositional analysis of dust/foam samples (e.g., quantifying TDCPP, TPP) are critical. Experimental studies should use purified IDPP and include co-exposure groups to evaluate additive/synergistic effects .

Methodological Considerations

Q. How should researchers validate IDPP extraction efficiency from complex matrices like dust or tissue?

Optimize extraction solvents (e.g., acetone:hexane mixtures) via spiked matrix recovery tests. For tissue samples, enzymatic digestion (e.g., β-glucuronidase) improves metabolite recovery. Cross-validate with alternative methods like pressurized liquid extraction .

Q. What quality control measures are essential for cell-based assays studying IDPP’s cytotoxicity?

Include solvent controls (e.g., DMSO) and monitor cell viability via ATP assays. Test IDPP stability in culture media via LC-MS to rule out degradation artifacts. Use primary cells (e.g., human hepatocytes) to enhance physiological relevance .

Data Interpretation and Reporting

Q. How should researchers contextualize IDPP’s health risks relative to regulatory thresholds?

Compare measured exposure levels (e.g., ng/g dust) with derived minimal risk levels (MRLs) or reference doses (RfDs). For novel endpoints (e.g., neurobehavioral effects), apply benchmark dose modeling to estimate potency thresholds for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.